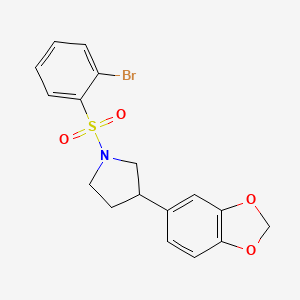

3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine

Description

3-(2H-1,3-Benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted with two distinct moieties: a 1,3-benzodioxol-5-yl group and a 2-bromobenzenesulfonyl group. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamide or halogenated motifs are pharmacologically relevant .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(2-bromophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4S/c18-14-3-1-2-4-17(14)24(20,21)19-8-7-13(10-19)12-5-6-15-16(9-12)23-11-22-15/h1-6,9,13H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAVNSIBHDGCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. One common route includes the formation of the benzodioxole ring followed by the introduction of the bromophenyl sulfonyl group and the pyrrolidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine can undergo various chemical reactions including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

Crystallographic and Conformational Analysis

- Chalcone : Crystallizes in a triclinic system (space group P1) with a dihedral angle of 14.32° between aromatic rings. The propenone linker adopts an E-configuration, stabilized by an intramolecular S(5) hydrogen bond between the hydroxyl and carbonyl groups.

- Target Compound : While crystallographic data are unavailable, analogous pyrrolidine derivatives exhibit puckering parameters (e.g., Cremer-Pople coordinates ) influenced by substituents. The 2-bromobenzenesulfonyl group may enforce a specific chair or envelope conformation to minimize steric clash.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and sulfonylation. A common approach is reacting a pyrrolidine precursor (e.g., 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine) with 2-bromobenzenesulfonyl chloride under basic conditions. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .

- Base Optimization: Potassium carbonate (K₂CO₃) or triethylamine (TEA) is employed to deprotonate the pyrrolidine nitrogen and drive sulfonylation .

- Purification: Column chromatography with gradients of ethyl acetate/hexane ensures purity, monitored by TLC .

Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions.

Advanced: How can conformational analysis of the pyrrolidine ring be performed to assess its impact on molecular interactions?

Methodological Answer:

The puckering of the pyrrolidine ring influences binding affinity and stereoelectronic properties. To analyze this:

- X-ray Crystallography: Resolve the crystal structure to determine ring puckering parameters (e.g., Cremer-Pople coordinates) .

- Computational Modeling: Use density functional theory (DFT) to calculate energy barriers for ring inversion. Compare with crystallographic data to validate dynamic behavior .

- NMR Spectroscopy: Analyze coupling constants (³JHH) to infer ring conformation in solution, contrasting solid-state vs. solution dynamics .

Discrepancies between solid-state (XRD) and solution (NMR) data may indicate solvent-dependent conformational flexibility.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT and HSQC to confirm benzodioxol (δ 5.9–6.9 ppm) and sulfonyl (δ 7.5–8.2 ppm) groups. Aromatic protons in the 2-bromobenzenesulfonyl moiety exhibit splitting patterns dependent on substituent positions .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns confirm the sulfonyl-pyrrolidine linkage .

- FT-IR: Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and benzodioxol C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can crystallographic data resolve contradictions in reported bond angles or torsional strain?

Methodological Answer:

- Refinement Protocols: Use SHELXL for least-squares refinement of F² data, applying restraints for disordered regions (e.g., benzodioxol methylene groups) .

- Validation Tools: Employ PLATON/ADDSYM to check for missed symmetry and validate hydrogen-bonding networks .

- Data Comparison: Cross-reference torsion angles (e.g., pyrrolidine N-C bond) with DFT-optimized geometries to identify steric clashes or electronic effects .

For example, a reported dihedral angle deviation >5° between XRD and DFT may indicate crystal packing forces overriding intrinsic conformational preferences .

Advanced: How to design experiments to evaluate potential biological targets based on structural analogs?

Methodological Answer:

- Pharmacophore Mapping: Overlay the compound’s structure (e.g., benzodioxol and sulfonyl motifs) with known enzyme inhibitors (e.g., monoamine oxidase or kinase inhibitors) using molecular docking (AutoDock Vina) .

- In Vitro Assays: Prioritize targets based on structural similarity to compounds like CNS stimulants (e.g., rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine) .

- SAR Studies: Synthesize derivatives with modified sulfonyl groups (e.g., replacing bromine with chlorine) and compare IC₅₀ values to establish structure-activity relationships .

Basic: What are common pitfalls in synthesizing sulfonylated pyrrolidine derivatives, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation: Over-sulfonylation at secondary amines is minimized by using stoichiometric sulfonyl chloride and slow addition at 0°C .

- Hydrolysis Sensitivity: Protect sulfonyl groups from moisture by conducting reactions under anhydrous conditions (e.g., molecular sieves) .

- Purification Challenges: Use preparative HPLC for polar byproducts, especially if column chromatography fails to resolve closely eluting impurities .

Advanced: How to analyze electronic effects of the 2-bromobenzenesulfonyl group on reactivity?

Methodological Answer:

- Electrostatic Potential Maps: Generate via DFT to visualize electron-deficient regions near the sulfonyl group, predicting nucleophilic attack sites .

- Hammett Studies: Compare reaction rates (e.g., hydrolysis) of derivatives with substituents of varying σ values (Br vs. NO₂) to quantify electronic contributions .

- XPS Analysis: Measure sulfur 2p binding energy shifts to assess electron-withdrawing effects of the bromine substituent .

Basic: How to validate the purity and stability of this compound under storage conditions?

Methodological Answer:

- HPLC-PDA: Use a C18 column (MeCN/H₂O gradient) to detect degradation products (e.g., desulfonylated derivatives) .

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (>200°C suggests thermal stability) .

- Long-Term Stability: Store at –20°C under argon, with periodic NMR checks for benzodioxol ring oxidation or sulfonyl group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.